molecular formula C23H19N3O4S B2735062 1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1207006-15-2

1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2735062
CAS RN: 1207006-15-2
M. Wt: 433.48
InChI Key: AYENZOZSRBLLJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acenaphtho[1,2-d]thiazol-8-yl group suggests a complex, multi-ring structure . The trimethoxyphenyl group would add additional rings and complexity to the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the urea group might participate in condensation reactions, while the thiazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the acenaphtho[1,2-d]thiazol-8-yl group might influence its electronic properties .

Scientific Research Applications

Antioxidant Activity

A study by Reddy et al. (2015) synthesized a series of urea, thiourea, and selenourea derivatives with thiazole moieties and evaluated their in vitro antioxidant activity. The compounds with selenourea functionality exhibited potent antioxidant activity, highlighting the potential of such compounds as antioxidant agents (Reddy, M. V., Srinivasulu, D., Peddanna, K., Apparao, C., & Ramesh, P., 2015).

Anti-tumor Metastasis

Research by Xia (2011) explored the effects of a compound similar in structure, focusing on its anti-tumor metastasis properties. The study demonstrated significant reduction in lung metastasis, indicating the therapeutic potential of such compounds in cancer treatment (Xia, Z., 2011).

Reaction with Diamides

A study conducted by Caram et al. (2004) on the reaction of diamides to 1,2,5‐thiadiazole 1,1‐dioxide derivatives provided insights into the chemical reactivity and synthesis pathways of related compounds, which could have implications for developing new pharmaceuticals or materials (Caram, J., Mirífico, M. V., Aimone, S. L., Piro, O., Castellano, E., & Vasini, E., 2004).

Synthesis and Biological Activity

Ling et al. (2008) reported on the synthesis and antitumor activities of novel thiazolyl urea derivatives. Some synthesized compounds showed promising antitumor activities, indicating the potential of such compounds in medicinal chemistry and drug development (Ling, S., Xin, Z., Zhong, J.-Q., & Jian‐xin, F., 2008).

Anticholinesterase and Antioxidant Activities

A series of coumarylthiazole derivatives containing aryl urea/thiourea groups synthesized by Kurt et al. (2015) were evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The compounds exhibited inhibitory activity against both enzymes, with some showing significant antioxidant capacities (Kurt, B. Z., Gazioğlu, I., Sonmez, F., & Kuçukislamoglu, M., 2015).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields like medicine, materials science, or chemistry .

properties

IUPAC Name

1-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-28-16-10-13(11-17(29-2)20(16)30-3)24-22(27)26-23-25-19-14-8-4-6-12-7-5-9-15(18(12)14)21(19)31-23/h4-11H,1-3H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYENZOZSRBLLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea

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